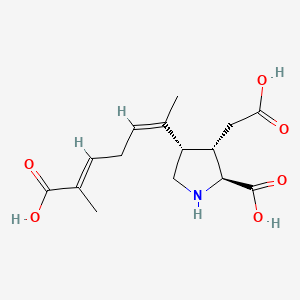
Isodomoic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodomoic acid A is an L-proline derivative that is L-proline substituted by a carboxymethyl group at position 3 and a 6-carboxyhepta-2,5-dien-2-yl group at position 4. It is isolated from the red alga, Chondria armata. It has a role as an algal metabolite and a marine metabolite. It is a tricarboxylic acid, a L-proline derivative, a pyrrolidinecarboxylic acid and an olefinic compound. It is a conjugate acid of an isodomoate A(2-).
This compound is a natural product found in Chondria armata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Total Synthesis and Stereochemical Definition : The total synthesis and stereochemical definition of isodomoic acid A have been accomplished, highlighting its utility in the stereoselective preparation of highly substituted 1,3-dienes (Ni et al., 2003).
Structural Analysis and Comparison
- Conformational Characteristics : X-ray crystal analyses were used to investigate the conformational characteristics of this compound, providing insights into the stereochemical features responsible for its biological activity (Nomoto et al., 1992).
Isolation and Structure Elucidation
- Isolation from Red Alga : Isodomoic acids, including this compound, have been isolated from the red alga Chondria armata. Their structures were deduced based on mass and nuclear magnetic resonance spectral analyses (Zaman et al., 1997).
Photochemical Studies
- Photochemical Behavior : The photochemistry of this compound has been studied, revealing its transformation under simulated sunlight and the formation of various isomers, which has implications for its environmental fate and potential toxicity (Bouillon et al., 2008).
Neurotoxicity and Pharmacological Studies
- Pharmacological Preconditioning and Seizurogenic Properties : Research has explored the acute seizurogenic and toxic properties of this compound, as well as its potential as a pharmacological preconditioning agent (Sawant-Pokam et al., 2008).
- Receptor Affinity and In Vitro Potency : Studies have assessed this compound's neurotoxic potency and its affinity for kainate receptors, contributing to our understanding of its effects on neuronal excitability (Sawant-Pokam et al., 2007).
Toxicity Evaluation
- Comparative Toxicity Analysis : Comparative studies have been conducted to evaluate the toxicity of this compound in relation to domoic acid, providing insights into its relative risk to human and animal health (Munday et al., 2008).
Analytical Methodology
- Capillary Electrophoresis Analysis : Capillary electrophoresis has been used for the analysis of this compound in seafood, highlighting its utility in the detection and differentiation of domoic acid isomers (Zhao et al., 1997).
Eigenschaften
CAS-Nummer |
101899-44-9 |
|---|---|
Molekularformel |
C15H21NO6 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
(2S,3S,4S)-4-[(2Z,5E)-6-carboxyhepta-2,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h4-5,10-11,13,16H,3,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b8-4-,9-5+/t10-,11+,13-/m0/s1 |
InChI-Schlüssel |
DDAJBUQQWFXHDM-UUYKTWPLSA-N |
Isomerische SMILES |
C/C(=C/C/C=C(\C)/C(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Synonyme |
isodomoic acid A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



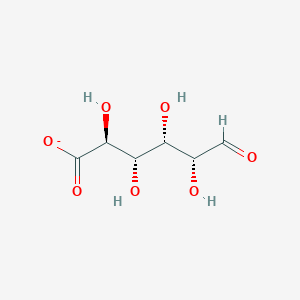
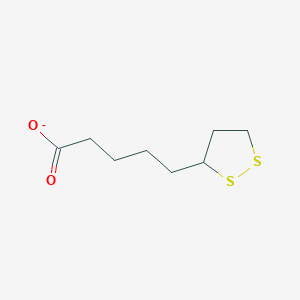
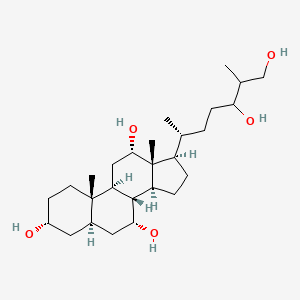
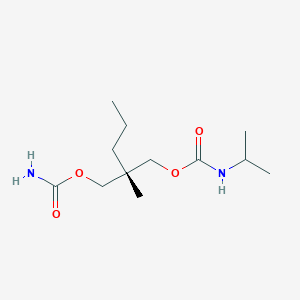
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)


![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)





